apleway

Description

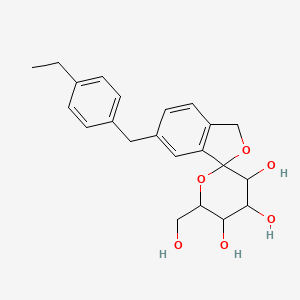

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVKUNOPTJGDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Process Development of Tofogliflozin

Pioneering Synthetic Routes for Tofogliflozin (B611414) (Apleway)

Another synthetic approach involved the construction of the dihydroisobenzofuran moiety through key steps such as intramolecular [4+2] cycloaddition of a dienone-yne intermediate, aerobic aromatization, and anomeric equilibration acs.orgthieme-connect.comfigshare.comresearchgate.net. This method successfully built the core structure of tofogliflozin acs.orgthieme-connect.comfigshare.com.

Advanced Strategies for C-Glycoside Bond Formation in Gliflozins

The formation of the C-glycoside bond, a crucial step in the synthesis of gliflozins like tofogliflozin, is often achieved through the nucleophilic attack of an arylmetal reagent on an electrophilic sugar derivative acs.org. Common glycosyl donors utilized include glycosyl halides, gluconolactones, sugar-derived epoxides, and open-chain hemiketal derivatives acs.org.

Various strategies have been employed for C-aryl glucoside synthesis. One common method involves the 1,2-addition of an aryl carbanion, generated from an aryl halide, to a protected gluconolactone (B72293) clockss.org. This approach has been used in the synthesis of several SGLT2 inhibitors clockss.org.

Another strategy involves the use of glycosyl cross-coupling reactions. A stereospecific cross-coupling reaction of anomeric nucleophiles with diaryliodonium triflates has been reported, resulting in the synthesis of aryl C-glycosides with high transfer of anomeric configuration nsf.gov. This process utilizes configurationally stable anomeric stannanes and a palladium catalyst nsf.gov.

Enzymatic C-glycosylation has also emerged as a promising approach to overcome challenges associated with chemical synthesis, such as poor stereoselectivity and complex routes nih.gov. C-glycosyltransferases can catalyze the stereoselective formation of the C-glycosidic bond nih.gov.

Optimization of Stereoselectivity in Tofogliflozin Synthesis

Controlling the stereochemistry, particularly at the anomeric center (C1), is a key challenge in C-glycoside synthesis nih.govnsf.gov. Achieving high stereoselectivity is essential for the desired biological activity of gliflozins.

In some synthetic routes, the stereoselectivity of reduction steps, often used to convert lactols to C-glucosides, can be influenced by anomeric effects acs.org. The hydride attack on the oxonium intermediate may predominantly occur from the α-axial direction, leading to the stabilization of the oxocarbenium transition state through the kinetic anomeric effect acs.org.

Stereospecific cross-coupling reactions utilizing configurationally stable anomeric nucleophiles, such as anomeric stannanes, have demonstrated high anomeric control, with exclusive transfer of the anomeric configuration from the starting material to the product nsf.gov.

Chemo-enzymatic approaches, combining chemical synthesis of aglycons with enzymatic C-glycosylation using C-glycosyltransferases, offer a route for stereoselective C-glycoside formation with high efficiency nih.gov.

Scalable Synthetic Methodologies for Industrial Production of Tofogliflozin

Developing scalable synthetic routes is crucial for the industrial production of tofogliflozin. Several efforts have focused on optimizing synthetic procedures to be amenable to large-scale manufacturing researchgate.netacs.orgnewdrugapprovals.orgblogspot.comacs.orgfigshare.com.

Improvements in synthetic processes have aimed to address challenges such as the use of hazardous reagents and the need for chromatographic purification researchgate.netacs.orgblogspot.comacs.org. The development of crystalline intermediates and optimized reaction conditions that avoid column chromatography are important for scalable production researchgate.netacs.orgfigshare.com.

A newly developed process for tofogliflozin hydrate (B1144303) synthesis highlights improvements in regioselectivity and yield, resulting in a method suitable for producing the compound on a multi-decagram scale without column chromatography researchgate.netacs.orgfigshare.com.

Derivatization Strategies for Novel Tofogliflozin Analogs

While the primary focus of the provided information is on the synthesis of tofogliflozin itself, the broader field of gliflozin research involves the synthesis of analogs to explore structure-activity relationships and potentially improve properties.

The synthesis of C-aryl glucosides, the class to which tofogliflozin belongs, involves coupling an aryl moiety to a glucose scaffold clockss.orgnih.gov. Modifications to either the aryl ring or the glucose moiety can lead to novel analogs clockss.org.

Strategies for synthesizing C-aryl glucosides, such as the addition of aryl metal compounds to lactones or the use of cross-coupling reactions, can be adapted to incorporate different substituents on the aryl ring, leading to a variety of analogs clockss.orgnsf.gov. The construction of the spiroketal-dihydroisobenzofuran core of tofogliflozin also offers opportunities for structural modifications to create new derivatives.

Research into the synthesis of gliflozins often involves exploring different protecting group strategies and reaction conditions, which can also be applied to the synthesis of analogs researchgate.netacs.org.

Biochemical and Molecular Mechanisms of Tofogliflozin Action

Molecular Target Engagement: Sodium-Glucose Cotransporter 2 (SGLT2)

Inhibition Kinetics and Binding Dynamics of Tofogliflozin (B611414) (Apleway) with SGLT2

Tofogliflozin competitively inhibits SGLT2. medchemexpress.comnih.govresearchgate.netjst.go.jp Studies have determined the inhibition constant (Ki) values for tofogliflozin against SGLT2 from different species. For human SGLT2, the Ki is reported as 2.9 nM. medchemexpress.comnih.gov The selectivity of tofogliflozin for human SGLT2 over human SGLT1, SGLT6, and sodium/myo-inositol transporter 1 has been shown to be high. medchemexpress.comnih.gov Specifically, tofogliflozin demonstrates a high SGLT2/SGLT1 selectivity, reported to be around 2912-fold. nih.govmdpi.com

The binding of SGLT inhibitors to SGLTs involves the interaction of a sugar moiety with the glucose binding site and an aglycone part binding to the extracellular vestibule of SGLT2 in an outward-open conformation, which interrupts the transport cycle. mdpi.com The binding affinity can be influenced by the structure of both the sugar and the aglycone. wikipedia.orgphysiology.org

Table 1: Inhibition Constants (Ki) of Tofogliflozin for SGLT2

| Species | Ki (nM) | Source |

| Human SGLT2 | 2.9 | medchemexpress.comnih.gov |

| Rat SGLT2 | 14.9 | medchemexpress.comnih.gov |

| Mouse SGLT2 | 6.4 | medchemexpress.comnih.gov |

Table 2: Selectivity of Tofogliflozin

| Transporter | Selectivity over Human SGLT2 | Source |

| Human SGLT1 | ~2912-fold | nih.govmdpi.com |

| Human SGLT6 | High selectivity | medchemexpress.comnih.gov |

| Sodium/myo-inositol transporter 1 | High selectivity | medchemexpress.comnih.gov |

Intracellular Signaling Pathways Modulated by SGLT2 Inhibition

While the primary mechanism of tofogliflozin is the inhibition of SGLT2 on the renal tubular membrane, SGLT2 inhibition can indirectly modulate various intracellular signaling pathways. Although the mechanism of action at a cellular level is not fully understood wikipedia.org, studies on SGLT2 inhibitors in general have indicated effects on pathways such as AMPK/mTOR/autophagy signaling, which can suppress inflammasome activation and attenuate NF-κB mediated release of inflammatory cytokines. nih.gov SGLT2 inhibitors have also been shown to reduce intracellular Ca2+ levels. nih.gov The PI3K-AKT-mTOR pathway, involved in insulin (B600854) signaling, can also be impacted by SGLT2 inhibition. nih.gov Furthermore, SGLT2 inhibitors may influence signaling related to oxidative stress and the renin-angiotensin system. ahajournals.orgnih.gov In proximal tubular cells exposed to high glucose, tofogliflozin has been shown to suppress oxidative stress generation and block inflammatory and proapoptotic reactions, suggesting an effect on related intracellular pathways. researchgate.net

Influence on Glucose Reabsorption Mechanisms in Renal Tubules

Glucose reabsorption in the renal tubules is a two-step process involving SGLT proteins on the apical (luminal) membrane and GLUT proteins on the basolateral membrane of proximal tubule cells. nih.govwikipedia.org SGLT2, located primarily in the S1 and S2 segments, is the high-capacity, low-affinity transporter responsible for the bulk of glucose reabsorption. nih.govahajournals.orgresearchgate.netdovepress.comtandfonline.com SGLT1, a high-affinity, low-capacity transporter in the S3 segment, reabsorbs the remaining glucose. nih.govahajournals.orgresearchgate.nettandfonline.com

Effects on Cellular Glucose Homeostasis

By inhibiting SGLT2, tofogliflozin directly impacts glucose uptake at the luminal membrane of renal proximal tubule cells. This reduced glucose uptake within these cells can attenuate glucotoxicity, which is particularly relevant in hyperglycemic conditions where SGLT2-mediated glucose uptake is stimulated. researchgate.net In cultured human proximal tubular cells exposed to high glucose, tofogliflozin dose-dependently suppressed glucose entry. researchgate.net This reduction in intracellular glucose load can mitigate downstream effects of hyperglycemia, such as oxidative stress and the induction of inflammatory and apoptotic pathways within these cells. researchgate.net

Biochemical Interactions with Glucose Transport Systems

Tofogliflozin's primary biochemical interaction is with the SGLT2 protein, a secondary active transporter that co-transports sodium and glucose across the renal tubular membrane, driven by the electrochemical sodium gradient. nih.govwikipedia.orgmdpi.com This interaction is competitive, meaning tofogliflozin competes with glucose for binding to the transporter. medchemexpress.comnih.govresearchgate.netjst.go.jp

Beyond SGLT2, tofogliflozin exhibits high selectivity against other glucose-related transporters, including SGLT1, SGLT6, and sodium/myo-inositol transporter 1. medchemexpress.comnih.gov Preclinical studies with tofogliflozin showed no interaction in a battery of tests examining glucose-related physiological processes such as glucose uptake (presumably by other transporters like GLUTs), glucose oxidation, glycogen (B147801) synthesis, hepatic glucose production, glucose-stimulated insulin secretion, and glucosidase reactions. nih.govnii.ac.jp This suggests a focused biochemical interaction primarily with SGLT2.

Investigations into Off-Target Biochemical Interactions of Tofogliflozin

Investigations into the off-target biochemical interactions of tofogliflozin aim to assess its specificity and potential effects beyond SGLT2 inhibition. Tofogliflozin has demonstrated high selectivity for SGLT2 over other related transporters like SGLT1, SGLT6, and sodium/myo-inositol transporter 1 in in vitro studies. medchemexpress.comnih.gov This high selectivity profile suggests a low likelihood of significant off-target interactions with these specific transporters.

Metabolism studies have shown that tofogliflozin is primarily metabolized in the liver, with multiple metabolic enzymes involved, including CYP2C18, CYP4A11, and CYP4F3B in the initial hydroxylation step. medchemexpress.comtandfonline.com However, in vitro studies using human liver microsomes and hepatocytes indicated that tofogliflozin has no induction potential on CYP1A2 and CYP3A4, and neither tofogliflozin nor its main metabolite (M1) showed significant inhibition potential on CYPs, with the exception of a weak CYP2C19 inhibition by M1. medchemexpress.comtandfonline.com This suggests a low risk of significant drug-drug interactions mediated through CYP enzymes. tandfonline.com

While the primary focus of tofogliflozin's mechanism is on renal SGLT2, research on SGLT2 inhibitors in general has explored potential off-target effects or effects mediated through indirect mechanisms in other tissues where SGLT2 may be expressed at lower levels or where related transporters are present. For example, some studies have explored SGLT2 expression and the effects of SGLT2 inhibitors in the heart and other tissues, although the expression of SGLT2 in endothelial cells is controversial. nih.gov Some gliflozins have shown affinity towards the ENT1 receptor in in silico studies. bue.edu.eg However, specific detailed investigations into a wide range of off-target biochemical interactions for tofogliflozin beyond the glucose transport systems and major CYP enzymes are not extensively detailed in the provided search results. The high selectivity for SGLT2 observed in preclinical studies medchemexpress.comnih.govnii.ac.jp supports a generally low risk of widespread off-target biochemical interactions.

Vasodilatory Mechanisms Activated by Tofogliflozin, including Kv Channels, SERCA Pump, and sGC/cGMP Pathway

Tofogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily known for its role in managing type 2 diabetes mellitus, has also demonstrated cardioprotective effects, which include inducing vasodilation. Research investigating the mechanisms underlying this vasodilatory action has identified the involvement of several key pathways in vascular smooth muscle cells, notably the activation of voltage-dependent potassium (Kv) channels, the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, and the soluble guanylyl cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.

Studies using rabbit femoral artery rings pre-contracted with phenylephrine (B352888) have shown that tofogliflozin induces concentration-dependent vasodilation. This vasodilatory effect appears to be independent of the endothelium and not mediated by nitric oxide synthase (NOS) or certain calcium-activated potassium channels (SKCa and IKCa).

Detailed research findings indicate that the activation of Kv channels plays a crucial role in tofogliflozin-induced vasodilation. Specifically, studies suggest that the Kv7.x subtype is the primary Kv channel involved, rather than Kv1.5 or Kv2.1. Inhibition of Kv channels with 4-aminopyridine (B3432731) (4-AP) significantly reduces the vasodilatory effects of tofogliflozin.

Furthermore, the SERCA pump is implicated in the vasodilatory action of tofogliflozin. The SERCA pump is responsible for sequestering calcium ions back into the sarcoplasmic reticulum, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation. Pretreatment with SERCA pump inhibitors like thapsigargin (B1683126) and cyclopiazonic acid significantly inhibits tofogliflozin-induced vasodilation.

The sGC/cGMP pathway also contributes to the vasodilatory effects of tofogliflozin. Activation of sGC leads to the production of cGMP, a second messenger that promotes vascular smooth muscle relaxation. Inhibition of sGC with ODQ effectively reduces tofogliflozin-induced vasodilation, indicating the involvement of this pathway. However, the vasodilation induced by tofogliflozin does not appear to be mediated by the protein kinase G (PKG) pathway, which is typically downstream of cGMP.

Computational and Theoretical Chemical Studies of Tofogliflozin

Structure-Activity Relationship (SAR) Studies of Tofogliflozin (B611414) and its Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of Tofogliflozin relates to its biological activity. A key feature of Tofogliflozin is its unique O-spiroketal C-arylglucoside structure, which distinguishes it from many other gliflozins and is a critical determinant of its high selectivity for SGLT2. mdpi.comresearchgate.net

Key SAR findings for Tofogliflozin and its analogs include:

The Spiroketal Scaffold : The novel O-spiroketal structure is a primary contributor to the molecule's greater selectivity for SGLT2 over SGLT1. mdpi.comresearchgate.net

The Glucose Moiety : The glucose portion of the molecule is essential for binding. Modifications to this part of the scaffold have significant effects on inhibitory potency. For instance, the removal of the 6-hydroxyl (6-OH) group from the glucose analog of Tofogliflozin results in a 22-fold increase in the IC₅₀ value, indicating a dramatic reduction in its inhibitory effectiveness against human SGLT2 (hSGLT2). researchgate.net

These studies culminated in the identification of Tofogliflozin as a potent and highly selective hSGLT2 inhibitor, with an IC₅₀ value of 2.9 nM for hSGLT2, compared to 8444 nM for hSGLT1. researchgate.net

| Structural Feature/Modification | Impact on Activity/Selectivity | Reference |

|---|---|---|

| O-Spiroketal Structure | Enhances selectivity for SGLT2. | mdpi.comresearchgate.net |

| Removal of 6-OH on Glucose Moiety | Reduces hSGLT2 inhibitory effectiveness by 22-fold. | researchgate.net |

| 4-Ethylphenyl Group on Aglycone | Increases lipophilicity. | mdpi.com |

| Chloro or Methyl Group on Proximal Ring | Improves hSGLT2 inhibitory activity. | researchgate.net |

Molecular Docking and Ligand-Protein Interaction Profiling with SGLT2

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a protein target. For Tofogliflozin, docking studies using a homology model of human SGLT2 have elucidated the specific molecular interactions that stabilize the drug-protein complex. These interactions are primarily centered within the sugar-binding site of the transporter. iiarjournals.org

The glucose moiety of Tofogliflozin forms several crucial hydrogen bonds with amino acid residues in the SGLT2 binding pocket. The 2-, 4-, and 6-hydroxy groups of the glucose ring are key interaction points. iiarjournals.org The oxygen atom within Tofogliflozin's five-membered spiroketal ring also participates in important interactions. iiarjournals.org

Detailed interaction profiling reveals that Tofogliflozin binds to a pocket lined by several key amino acid residues. The primary interactions identified through molecular docking studies are summarized in the table below. iiarjournals.org

| Part of Tofogliflozin | Interacting SGLT2 Residue | Type of Interaction |

|---|---|---|

| Glucose Moiety (2-, 4-, 6-OH) | Ser393, Ala389, Met216, Arg49 | Hydrogen Bonding |

| Oxygen of Five-Membered Ring | Ser392, Arg49 | Hydrogen Bonding |

These specific interactions anchor the molecule within the binding site, physically obstructing the pathway for glucose reabsorption and thereby inhibiting the transporter's function. The unique pattern of these interactions underpins the compound's high affinity and selectivity for SGLT2. iiarjournals.org

Molecular Dynamics Simulations of Tofogliflozin-SGLT2 Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the Tofogliflozin-SGLT2 complex over time, revealing information about its stability and the conformational changes that occur upon binding. While many MD studies focus on SGLT2 inhibitors as a class, Tofogliflozin has been used as a reference compound in simulations aimed at validating the stability of newly discovered inhibitors. researchgate.netrsc.org

MD simulations of a ligand-protein complex typically analyze several parameters to assess stability:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify which parts of the protein are flexible or rigid. High RMSF values in the binding site could indicate induced-fit movements upon ligand binding, while low values suggest stable interactions. researchgate.net

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A consistent Rg value indicates that the protein is not undergoing major unfolding or conformational changes. researchgate.net

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are often coupled with MD simulations to calculate the binding free energy of the ligand to the protein, providing a theoretical estimation of binding affinity. researchgate.netisfcppharmaspire.com

In studies involving various SGLT2 inhibitors, MD simulations have confirmed that the ligand-binding pockets of SGLT2 have conserved properties that allow for stable interactions with inhibitors like Tofogliflozin, ensuring they remain tightly bound within the active site. researchgate.netrsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity of Tofogliflozin

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering deep insights into its intrinsic reactivity and stability. mdpi.com For Tofogliflozin, such calculations can elucidate the distribution of electrons and identify the parts of the molecule most likely to engage in chemical interactions.

Key parameters derived from quantum chemical calculations include:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for non-covalent interactions like hydrogen bonding. iiarjournals.org

Atomic Charges: These calculations determine the partial charge on each atom in the molecule, which helps in understanding intramolecular charge distribution and identifying sites prone to electrostatic interactions.

While specific DFT calculation results for Tofogliflozin are not broadly published, the application of these methods would provide a theoretical basis for its observed interactions. For example, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups and the spiroketal, confirming their role as hydrogen bond acceptors in the SGLT2 binding pocket.

Predictive Modeling of Tofogliflozin's Binding Affinity and Selectivity

Predictive modeling, especially through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate a compound's chemical features with its biological activity. mdpi.com For SGLT2 inhibitors, 3D-QSAR models are particularly valuable because the biological activity is highly sensitive to the three-dimensional stereochemistry of the molecule. mdpi.comrsc.org

A typical 3D-QSAR modeling process for Tofogliflozin and its analogs would involve:

Dataset Assembly: A collection of Tofogliflozin analogs with experimentally measured binding affinities (e.g., IC₅₀ values) for SGLT2 and SGLT1 would be compiled.

Molecular Alignment: The 3D structures of all molecules in the dataset are superimposed according to a common scaffold to ensure that the calculated fields are comparable.

Descriptor Calculation: Molecular interaction fields (e.g., steric and electrostatic fields) are calculated around each molecule. These values serve as the independent variables (descriptors).

Model Generation: Statistical techniques, such as Partial Least Squares (PLS), are used to generate a mathematical equation that links the descriptors to the biological activity (the dependent variable). rsc.org

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. rsc.org

The resulting 3D-QSAR model can be visualized as a contour map, highlighting regions where certain properties (e.g., bulky groups, positive charge) would increase or decrease binding affinity and selectivity. Such models are powerful tools for predicting the activity of novel, unsynthesized Tofogliflozin analogs, thereby guiding the design of new compounds with potentially improved properties. nih.gov

Advanced Analytical Methodologies for Tofogliflozin Research

Chromatographic Techniques for Tofogliflozin (B611414) (Apleway) Analysis

Chromatographic methods are essential for separating Tofogliflozin from complex mixtures, such as biological samples or synthesis intermediates, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely used technique for the analysis of Tofogliflozin, particularly for purity assessment and in conjunction with radioactive labeling for metabolic studies. Radiochemical purity of [14C]Tofogliflozin has been assessed using HPLC, showing purity levels typically ≥ 99.4% tandfonline.comtandfonline.com. HPLC has also been employed in synthetic processes to confirm the purity of isolated Tofogliflozin hydrate (B1144303), with purities reported to be >99% by HPLC area blogspot.comresearchgate.net.

In metabolic studies involving [14C]Tofogliflozin incubated with human hepatocytes, radio-HPLC systems equipped with a diode-array detector and a flow scintillation analyzer have been utilized to analyze metabolite profiles. Chromatographic separation was achieved using a reverse-phase column (e.g., Hypercarb, 5 µm, 4.6 x 100 mm) with a gradient elution system. A reported mobile phase system involved solvent A (0.1 v/v% ammonia (B1221849) in water) and solvent B (0.1 v/v% ammonia in acetonitrile), with a flow rate of 1 mL/min tandfonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a highly sensitive and specific technique frequently applied for the quantification of Tofogliflozin in biological matrices, such as plasma, and for the identification and quantification of its metabolites.

Validated LC-MS/MS methods have been developed for the determination of Tofogliflozin in rat plasma. These methods typically employ triple-quadrupole mass spectrometers operating in positive electrospray ionization (ESI) mode. Selected reaction monitoring (SRM) is commonly used for detection, providing high selectivity. For Tofogliflozin, a characteristic SRM transition reported is m/z 387.1 [M+H]+ -> 267.1. Empagliflozin has been used as an internal standard with an SRM transition of m/z 451.2 [M+H]+ -> 71.0. researchgate.net. Chromatographic separation for such methods has been achieved using columns like Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 μm) with isocratic elution, for instance, using a mobile phase of acetonitrile/10 mM ammonium (B1175870) acetate (B1210297) (50:50, v/v) at a flow rate of 0.2 mL/min researchgate.net. These methods have demonstrated low limits of quantification, such as 0.5 ng/mL, suitable for pharmacokinetic studies researchgate.net.

LC-MS/MS is also crucial for analyzing Tofogliflozin metabolites. Studies investigating Tofogliflozin metabolism in human hepatocytes have used LC-MS/MS to analyze metabolite concentrations. For the major metabolite M1, an SRM transition of m/z 417.25 -> 297.30 has been reported, using deuterium-labeled M1 as an internal standard with an SRM transition of m/z 421.25 -> 301.30. The mass spectrometer was operated in positive ESI mode tandfonline.com.

Table 1 summarizes typical LC-MS/MS parameters for Tofogliflozin analysis in plasma.

| Parameter | Tofogliflozin | Internal Standard (Empagliflozin) |

| Detection Mode | SRM, Positive ESI | SRM, Positive ESI |

| SRM Transition (m/z) | 387.1 -> 267.1 | 451.2 -> 71.0 |

| Column | Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 μm) | - |

| Mobile Phase | Acetonitrile/10 mM Ammonium Acetate (50:50, v/v) | - |

| Flow Rate | 0.2 mL/min | - |

| LLOQ (Rat Plasma) | 0.5 ng/mL | - |

Note: Data compiled from reference researchgate.net. Specific parameters may vary depending on the method and matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds and Metabolites

While LC-MS/MS is the predominantly reported technique for Tofogliflozin and its metabolites in the literature surveyed, GC-MS is a valuable analytical technique often used for the analysis of volatile or semi-volatile compounds, including certain types of metabolites, after appropriate derivatization if necessary researchgate.netugm.ac.idresearchgate.net. Tofogliflozin undergoes metabolic transformations, primarily oxidative metabolism in the ethylphenyl moiety, leading to metabolites such as the carboxylated derivative (M1) and hydroxylated derivatives (M2, M3, M4, M5) tandfonline.comtandfonline.comnih.govnih.gov. Although LC-MS/MS has been the reported method for analyzing these specific Tofogliflozin metabolites tandfonline.comtandfonline.com, GC-MS could potentially be applied to the analysis of certain related compounds or metabolites of Tofogliflozin that are amenable to this technique, provided they are sufficiently volatile or can be suitably derivatized.

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopic methods provide crucial information regarding the structure, purity, and solid-state properties of Tofogliflozin.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, including 1H and 13C NMR, is a fundamental tool for confirming the chemical structure of Tofogliflozin and its intermediates during synthesis acs.org. Analysis of NMR spectra provides detailed information about the different hydrogen and carbon environments within the molecule, allowing for complete structural assignment.

For Tofogliflozin hydrate, characteristic 1H and 13C NMR data have been reported. In CD3OD at 400 MHz, the 1H NMR spectrum shows key signals including triplets and quartets for the ethyl group, multiplets and doublets for the sugar and aromatic protons, and singlets for the methylene (B1212753) bridge blogspot.comnewdrugapprovals.org. The 13C NMR spectrum in CD3OD at 100 MHz shows corresponding signals for the different carbon atoms, including those from the ethyl group, aromatic rings, and the spiro and sugar moieties blogspot.com.

Table 2 presents selected NMR spectroscopic data for Tofogliflozin hydrate.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Selected) | Solvent | Frequency | Reference |

| 1H | 1.19 | t | 7.6 | CH3 (Ethyl) | CD3OD | 400 MHz | blogspot.com |

| 1H | 2.59 | q | 7.6 | CH2 (Ethyl) | CD3OD | 400 MHz | blogspot.com |

| 1H | 3.96 | s | - | CH2 (Benzyl) | CD3OD | 400 MHz | blogspot.com |

| 1H | 5.07 | d | 12.4 | CH2 (Benzofuran) | CD3OD | 400 MHz | blogspot.com |

| 1H | 5.13 | d | 12.4 | CH2 (Benzofuran) | CD3OD | 400 MHz | blogspot.com |

| 13C | 16.3 | - | - | CH3 (Ethyl) | CD3OD | 100 MHz | blogspot.com |

| 13C | 29.4 | - | - | CH2 (Ethyl) | CD3OD | 100 MHz | blogspot.com |

| 13C | 42.3 | - | - | CH2 (Benzyl) | CD3OD | 100 MHz | blogspot.com |

| 13C | 111.6 | - | - | Quaternary C | CD3OD | 100 MHz | blogspot.com |

| 13C | 143.2 | - | - | Quaternary C | CD3OD | 100 MHz | blogspot.com |

Solid-state NMR is also utilized to characterize the different crystal forms and salt cocrystals of Tofogliflozin, providing insights into their solid-state structures and properties google.comresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Characterization

UV-Vis spectroscopy is a straightforward and widely accessible technique that can be applied for the quantification and characterization of compounds containing chromophores, such as Tofogliflozin with its aromatic rings healthinformaticsjournal.com. While specific UV-Vis absorption maxima for Tofogliflozin were not prominently detailed in the immediate search results, the presence of aromatic functionalities suggests that it would exhibit absorption in the UV region, allowing for its detection and quantification based on Beer-Lambert Law.

UV-Vis spectroscopy can be used for direct quantification of Tofogliflozin in solutions, provided there are no significant interferences from other components absorbing at the same wavelength. It can also be employed in methods for determining the proportions of different crystal forms of Tofogliflozin google.com. Although specific applications for Tofogliflozin were not extensively described, UV-Vis spectroscopy is a standard technique for quality control and initial characterization of pharmaceutical compounds, as demonstrated by its use for other gliflozins like Dapagliflozin where absorption maxima in the UV range (e.g., 224 nm, 278 nm) have been reported for quantification purposes phmethods.netbepls.com.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful vibrational spectroscopic technique widely used for the identification of functional groups present within a molecule like Tofogliflozin. By measuring the absorption of infrared radiation at different frequencies, an IR spectrum is generated, providing a unique molecular fingerprint. The specific absorption bands in the IR spectrum correspond to the vibrational modes of different functional groups within the Tofogliflozin molecule, such as hydroxyl (-OH), carbonyl (C=O), ether (C-O), and aromatic ring stretches. Analysis of the position, intensity, and shape of these bands allows researchers to confirm the presence or absence of specific functional groups and to assess the purity and structural integrity of Tofogliflozin samples. Variations in the spectrum can also indicate interactions with other molecules or changes in the physical state of the compound.

IR spectroscopy is frequently used in pharmaceutical analysis for identification and characterization of drug substances and their functional groups. For Tofogliflozin, IR analysis can confirm the presence of characteristic bonds such as O-H stretching from hydroxyl groups, C=O stretching from carbonyls, and C-O stretching from ether linkages and the spiroketal ring system savemyexams.comspectroscopyonline.com. Studies involving the synthesis and characterization of Tofogliflozin or its complexes often include IR analysis to confirm the structure and purity of the synthesized compound encyclopedia.pubmdpi.com. For instance, shifts or changes in IR absorption bands can indicate successful complex formation with metal ions mdpi.com.

Advanced Separation Techniques for Isolation and Characterization of Tofogliflozin and its Derivatives

Advanced separation techniques are indispensable for isolating Tofogliflozin from synthesis mixtures, biological matrices, and for separating and characterizing its metabolites and degradation products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in Tofogliflozin research, widely employed for its separation and quantification newdrugapprovals.orgresearchgate.netmdpi.com. HPLC coupled with mass spectrometry (LC-MS/MS) is particularly powerful, offering high sensitivity and selectivity for the analysis of Tofogliflozin in complex biological samples like plasma and urine irjms.comd-nb.infonih.gov. This hyphenated technique allows for the separation of Tofogliflozin from interfering substances and the identification and quantification of the parent drug and its metabolites based on their mass-to-charge ratio and fragmentation patterns mdpi.comirjms.com. Other separation techniques, such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are also utilized in pharmaceutical analysis and could potentially be applied to Tofogliflozin research healthinformaticsjournal.com. These techniques enable the isolation of Tofogliflozin and its derivatives with high purity, which is essential for subsequent structural characterization by spectroscopic methods like NMR and MS mdpi.com.

Bioanalytical Method Development for in vitro and ex vivo Studies of Tofogliflozin

Bioanalytical method development is critical for quantifying Tofogliflozin in biological matrices obtained from in vitro and ex vivo studies, as well as clinical trials. These methods must be sensitive, selective, accurate, and precise to reliably measure drug concentrations in samples such as plasma, urine, and tissue extracts irjms.comlemma-tijdschriften.com. LC-MS/MS is a commonly used technique for bioanalytical method development for Tofogliflozin due to its ability to handle complex biological matrices and provide low limits of quantification irjms.comnih.gov. The development process involves sample preparation techniques, such as protein precipitation or liquid-liquid extraction, to isolate the analyte from the matrix irjms.comlemma-tijdschriften.com. The developed bioanalytical methods are rigorously validated according to regulatory guidelines to ensure their reliability for quantitative analysis in biological studies irjms.comd-nb.infolemma-tijdschriften.com. These validated methods are then applied to support pharmacokinetic, pharmacodynamic, and metabolism studies of Tofogliflozin in various biological systems and models, including in vitro assays using cell lines and ex vivo studies with tissues researchgate.netnii.ac.jpsemanticscholar.orgmedchemexpress.com. Bioanalytical methods are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Tofogliflozin researchgate.net.

Biotechnological Research and Development Paradigms for Sglt2 Inhibitors

High-Throughput Screening Approaches for SGLT2 Inhibitor Discovery

High-throughput screening (HTS) plays a significant role in the initial discovery phase of SGLT2 inhibitors. This approach allows for the rapid evaluation of large libraries of chemical compounds to identify potential candidates that exhibit inhibitory activity against the SGLT2 protein. Virtual screening, a computational method, is a key component of HTS in this context. Studies have utilized virtual screening of databases, such as the Maybridge HitDiscover database, to identify molecules with significant binding affinity to SGLT2. nih.govresearchgate.net This process involves assessing properties like druglikeness, synthetic accessibility, potential toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, followed by molecular docking simulations to predict binding interactions. nih.govresearchgate.net For instance, a pharmacophore-based virtual screening approach has been employed to identify potential SGLT2 inhibitors from natural product databases, including Indonesian herbal compounds. phcogj.comphcogj.com Such models are built from known SGLT2 ligands and validated to ensure their performance in identifying active compounds. phcogj.comphcogj.com The best-performing pharmacophore models, characterized by specific features like hydrophobic interactions, aromatic rings, and hydrogen bond donors and acceptors, are then used to screen compound libraries. phcogj.com

Rational Drug Design Principles in Tofogliflozin (B611414) Development

Rational drug design, also known as structure-based drug design, is a strategic approach that utilizes knowledge of a biological target's structure to design molecules that can interact with it specifically. parssilico.comwikipedia.orgazolifesciences.com In the context of SGLT2 inhibitors like Tofogliflozin, this involves understanding the structure and function of the SGLT2 protein, primarily located in the renal proximal tubules where it is responsible for glucose reabsorption. phcogj.combiorxiv.orgpharmakb.com The aim is to design compounds that can bind to the active site of SGLT2 and inhibit its glucose transport activity. parssilico.comwikipedia.orgazolifesciences.com Tofogliflozin itself is a potent and highly selective SGLT2 inhibitor. akrivisbio.comresearchgate.net Its development likely involved principles of rational design, focusing on creating a molecule that is complementary in shape and charge to the SGLT2 binding site to achieve high affinity and selectivity. wikipedia.org Rational drug design integrates various disciplines, including molecular biology, bioinformatics, and medicinal chemistry, to enhance the accuracy and efficiency of drug development. parssilico.combbau.ac.in This approach helps in optimizing lead compounds for properties such as potency, selectivity, and pharmacokinetic profiles, while minimizing off-target effects and toxicity. parssilico.comslideshare.net

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in SGLT2 Inhibitor Research

Omics technologies, such as proteomics and metabolomics, provide a comprehensive view of the molecular changes that occur in biological systems in response to SGLT2 inhibitor treatment. ahajournals.orgvascular-proteomics.comfrontiersin.orgmdpi.com These technologies are valuable in elucidating the mechanisms underlying the beneficial effects of SGLT2 inhibitors beyond their glucose-lowering action, particularly in conditions like heart failure and chronic kidney disease. ahajournals.orgfrontiersin.orgmdpi.com Integrated multi-omics analyses, combining proteomics and metabolomics, have been employed to systematically analyze metabolic changes in tissues like the diabetic heart following SGLT2 inhibitor treatment. frontiersin.orgnih.gov Studies using these approaches in animal models have identified differential proteins and metabolites indicative of changes in energy metabolism. frontiersin.orgnih.gov For example, metabolomics studies have suggested that SGLT2 inhibitors may improve cardiac energy metabolism by promoting the utilization of ketone bodies and free fatty acids. vascular-proteomics.commdpi.com Proteomics studies have explored the circulating proteome in patients treated with SGLT2 inhibitors, revealing changes in plasma protein levels, although these changes can be modest. vascular-proteomics.com Omics technologies contribute to a more holistic understanding of the molecular processes influenced by SGLT2 inhibitors and can help identify altered pathways in response to therapy. vascular-proteomics.commdpi.com

Cell Culture and Ex Vivo Models in Mechanistic Studies of Tofogliflozin

Cell culture and ex vivo models are essential tools for investigating the cellular and molecular mechanisms of SGLT2 inhibitors like Tofogliflozin. Studies using cultured cells, particularly renal proximal tubular cells, have demonstrated that Tofogliflozin can block the proinflammatory and proapoptotic effects induced by high glucose conditions. researchgate.net This is partly attributed to the suppression of oxidative stress generation. researchgate.net Tofogliflozin has been shown to inhibit oxidative stress, inflammation, and apoptosis in high glucose-treated proximal tubular epithelial cells, suggesting beneficial effects on tubulointerstitial damage in diabetic nephropathy. researchgate.net Cell culture experiments have also been used to evaluate the direct effects of Tofogliflozin on the proliferation of certain cell types, such as liver cancer cells. Studies have indicated that Tofogliflozin did not alter the proliferation of hepatoma cell lines even under hyperglycemic and insulin (B600854) resistance-mimicking conditions in vitro. nii.ac.jp Ex vivo models, such as studies using cynomolgus monkeys, have been employed to investigate the mechanism of urinary glucose excretion induced by SGLT inhibitors like Tofogliflozin and phlorizin. nih.gov These studies have shown that Tofogliflozin competitively inhibits glucose uptake in cells overexpressing the SGLT2 transporter and increases fractional excretion of glucose in vivo. nih.gov

Advanced Genetic Engineering and Gene Expression Studies in Metabolic Research

Advanced genetic engineering and gene expression studies contribute to understanding the role of SGLT2 and the effects of its inhibitors in metabolic research. These studies can involve examining how genetic variations influence responses to SGLT2 inhibitors and identifying potential genetic biomarkers. frontiersin.org Gene expression profiling can reveal changes in the activity of genes related to glucose transport, metabolism, and renal function following SGLT2 inhibitor treatment. frontiersin.org For instance, studies have shown that SGLT2 inhibitor treatment can modify gene expression profiles in adipose tissue, leading to reduced inflammation and altered activity in inflammatory pathways. frontiersin.org Gene expression studies have also indicated that SGLT2 inhibition can result in reduced expression of certain genes, such as ANGPTL4, which plays a role in lipid metabolism and has been associated with cardiovascular risk. mdpi.com Furthermore, genetic studies have explored the link between genetically predicted SGLT2 inhibition and the risk of heart failure, identifying mediators such as the inflammatory biomarker CXCL10 and the protein LRRTM2. frontiersin.org These studies provide insights into the complex interplay between genetic factors, metabolic pathways, and the therapeutic effects of SGLT2 inhibitors.

Environmental Considerations in Chemical Research and Synthesis of Tofogliflozin

Green Chemistry Principles in Tofogliflozin (B611414) Synthesis

Green chemistry offers a framework for minimizing the environmental impact of chemical processes. instituteofsustainabilitystudies.com The twelve principles of green chemistry are increasingly being integrated into the pharmaceutical industry to enhance sustainability. instituteofsustainabilitystudies.comemergingpub.com In the context of Tofogliflozin synthesis, these principles can be applied to optimize reaction pathways, reduce waste, and minimize the use of hazardous substances.

Key green chemistry principles relevant to Tofogliflozin synthesis include:

Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. instituteofsustainabilitystudies.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is a core concept. instituteofsustainabilitystudies.com

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. instituteofsustainabilitystudies.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. jddhs.com

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. jddhs.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. emergingpub.com

Efficient and scalable syntheses of Tofogliflozin have been developed with a focus on minimizing the need for purification methods like column chromatography, which is a significant source of solvent waste. nih.govresearchgate.netacs.org The selection of specifically designed protecting groups has been instrumental in achieving this, as it allows for strategic protection, chemoselective activation, and crystalline purification. nih.govresearchgate.net

Waste Minimization and Management Strategies in Pharmaceutical Synthesis

The pharmaceutical industry is known for generating a substantial amount of waste relative to the quantity of active ingredient produced. copadata.com Effective waste minimization and management are therefore crucial. The widely adopted waste minimization hierarchy prioritizes waste management strategies as follows: elimination, source reduction, recycling, treatment, and disposal. core.ac.uk

For a compound like Tofogliflozin, waste management strategies would encompass:

Inventory Management: Careful tracking and management of chemicals to prevent over-ordering and expiry of materials, which would then need to be disposed of as waste. core.ac.uk

Production Process Modification: Optimizing reaction conditions to improve yields and reduce the formation of by-products. core.ac.uk This can also involve transitioning from batch production to continuous manufacturing to better utilize resources. emergingpub.com

Volume Reduction: Concentrating waste streams to reduce the volume that requires disposal. core.ac.uk

Recovery and Reuse: Implementing procedures for the recovery and recycling of solvents, which constitute a large portion of the waste generated in pharmaceutical manufacturing. emergingpub.comcore.ac.uk

Waste Management Strategies in Pharmaceutical Synthesis

| Strategy | Description | Relevance to Tofogliflozin Synthesis |

|---|---|---|

| Source Reduction | Minimizing the amount of waste generated at the source through process optimization and efficient use of raw materials. core.ac.uk | Developing high-yield reaction steps and using catalytic reagents instead of stoichiometric ones. |

| Solvent Recycling | Recovering and purifying used solvents for reuse in the manufacturing process. emergingpub.com | Implementing distillation and other techniques to recover solvents used in synthesis and purification steps. |

| Hazardous Waste Segregation | Separating different types of hazardous waste to ensure proper handling and disposal. adragos-pharma.com | Segregating chlorinated solvents from non-chlorinated solvents, and metallic catalysts from organic waste. |

| Treatment of Effluents | Treating liquid waste streams to remove or neutralize hazardous components before discharge. researchgate.net | Using chemical or biological treatment methods for aqueous waste streams from the synthesis process. |

Life Cycle Assessment (LCA) for Synthetic Routes of SGLT2 Inhibitors

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. emergingpub.com For SGLT2 inhibitors like Tofogliflozin, an LCA would compare the environmental performance of different synthetic routes.

An LCA for a synthetic route of an SGLT2 inhibitor would typically consider:

The origin and environmental cost of starting materials and reagents.

Energy consumption during the synthesis.

The types and quantities of solvents used and their fate (recycled or disposed of).

The amount and nature of waste generated.

The environmental impact of transportation at various stages.

While specific LCA data for Tofogliflozin is not publicly available, the pharmaceutical industry is increasingly using this tool to guide the development of more sustainable manufacturing processes. emergingpub.com

Reduction of Hazardous Solvents and Reagents in Tofogliflozin Manufacturing

The large-scale synthesis of Tofogliflozin presents challenges related to the use of hazardous materials. acs.org For instance, some reported synthetic routes have utilized toxic or highly volatile reagents such as borane (B79455) and 2-methoxypropene. acs.org The use of palladium as a catalyst for deprotection steps also raises concerns about heavy metal residues in the final active pharmaceutical ingredient and in waste streams. acs.org

Efforts to make the synthesis of Tofogliflozin and other pharmaceuticals greener focus on:

Solvent Substitution: Replacing hazardous solvents with safer, more environmentally benign alternatives. pfizer.com There is a significant push in the pharmaceutical industry to reduce the use of solvents like dichloromethane, chloroform, and benzene. rsc.orgresearchgate.net Water, supercritical fluids, and bio-based solvents are being explored as greener alternatives. jddhs.comeuropa.eu

Catalyst Optimization: Developing more efficient and less toxic catalysts. For example, replacing precious metal catalysts with more abundant and less toxic metals like nickel. pfizer.com

Improved Reaction Conditions: Designing reactions that can be carried out under milder conditions, reducing the need for high temperatures and pressures, which in turn reduces energy consumption. researchgate.net

Hazardous Reagents in Tofogliflozin Synthesis and Potential Alternatives

| Hazardous Reagent/Solvent | Use in Synthesis | Potential Green Alternative |

|---|---|---|

| Borane (BH3) | Reduction reactions. acs.org | Catalytic hydrogenation or other less hazardous reducing agents. |

| 2-Methoxypropene | Protecting group for hydroxyl functions. acs.org | Enzymatic protection or alternative protecting groups that require less hazardous reagents. |

| Palladium catalysts | Deprotection and coupling reactions. acs.org | Heterogeneous catalysts that can be easily recovered and reused, or catalysts based on more abundant metals. pfizer.com |

| Chlorinated Solvents (e.g., Dichloromethane) | Reaction medium and extraction. | Less toxic and more biodegradable solvents such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. researchgate.net |

Assessment of Chemical Waste Generation from Tofogliflozin Related Laboratory Activities

Laboratory activities, from early-stage research to process development and quality control, generate a diverse range of chemical waste. researchgate.net While the quantities may be smaller than in full-scale manufacturing, the variety of chemicals used can be greater. researchgate.net

The chemical waste generated from laboratory activities related to Tofogliflozin would include:

Organic Solvent Waste: A significant waste stream from chromatography, extractions, and as reaction media. otago.ac.nz This includes both chlorinated and non-chlorinated solvents.

Aqueous Waste: Solutions from reaction work-ups and cleaning procedures, which may contain acids, bases, salts, and residual organic compounds.

Solid Waste: Contaminated consumables such as filter paper, silica (B1680970) gel from chromatography, and personal protective equipment. otago.ac.nz

Unused or Expired Chemicals: Starting materials, reagents, and intermediates that are no longer needed or have passed their expiry date.

Proper management of this laboratory waste is essential to protect researchers and the environment. ki.se This includes accurate labeling, segregation of incompatible chemicals, and disposal through licensed waste management contractors. otago.ac.nzki.se

Q & A

Basic Research Questions

Q. How can researchers formulate a precise and testable hypothesis for studying Apleway’s molecular interactions?

- Methodological Answer : Begin by conducting a systematic literature review to identify gaps in existing studies. Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure your hypothesis. For example:

- Population: Specific biological systems or chemical environments where this compound is active.

- Intervention: Variables like pH, temperature, or catalytic agents affecting this compound’s stability.

- Comparison: Control groups (e.g., inert compounds or alternative catalysts).

- Outcome: Quantifiable metrics such as reaction efficiency or degradation rates.

- Timeframe: Duration of experimental observations .

Q. What are the recommended steps for designing a reproducible experimental protocol for this compound?

- Methodological Answer :

- Step 1 : Define independent (e.g., this compound concentration) and dependent variables (e.g., enzymatic activity).

- Step 2 : Use quasi-experimental designs with pre-test/post-test controls to minimize confounding variables. For instance:

| Group | Treatment | Measurement |

|---|---|---|

| Experimental | This compound + Substrate X | Reaction rate at 30-min intervals |

| Control | Substrate X only | Baseline reaction rate |

- Step 3 : Standardize protocols using tools like Mendeley for citation management and EndNote for reproducibility tracking .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models?

- Methodological Answer : Apply triangulation by cross-validating results through:

- Methodological Triangulation : Combine quantitative (e.g., spectrophotometry) and qualitative (e.g., observational engagement metrics) methods .

- Data Triangulation : Replicate experiments under varied conditions (e.g., aerobic vs. anaerobic environments) to identify context-dependent variables .

- Theoretical Triangulation : Compare findings against competing frameworks (e.g., kinetic theory vs. thermodynamic stability models) to isolate discrepancies .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in this compound’s dose-response data?

- Methodological Answer :

- Multivariate Regression : Model interactions between multiple variables (e.g., temperature, pH, and catalytic cofactors).

- Machine Learning : Use algorithms like Random Forests to predict non-linear outcomes from high-dimensional datasets.

- Bayesian Inference : Incorporate prior data (e.g., historical reaction rates) to refine posterior probability distributions .

Q. How can this compound’s mechanistic pathways be validated using interdisciplinary approaches?

- Methodological Answer :

- Computational Modeling : Simulate molecular dynamics (e.g., DFT calculations or MD simulations) to predict binding affinities.

- Cross-Disciplinary Collaboration : Integrate findings from biochemistry (e.g., enzyme kinetics) and materials science (e.g., crystallography) to construct a holistic mechanistic model.

- Validation via Knockout Studies : Use CRISPR/Cas9 to silence genes in biological systems and observe this compound’s functional dependencies .

Data Contradiction Analysis

Q. What strategies mitigate bias when interpreting conflicting results in this compound studies?

- Methodological Answer :

- Blinded Data Analysis : Separate data collection and interpretation teams to reduce confirmation bias.

- Sensitivity Analysis : Test how variations in assumptions (e.g., purity thresholds) impact conclusions.

- Peer Debriefing : Present preliminary findings to interdisciplinary panels for critical feedback .

Ethical and Theoretical Considerations

Q. How should researchers align this compound studies with ethical guidelines for human or environmental safety?

- Methodological Answer :

- IRB Compliance : Submit protocols to Institutional Review Boards for approval, especially if using human cell lines.

- Ecotoxicology Assessments : Conduct LC50 (lethal concentration) tests on model organisms (e.g., Daphnia magna) before environmental release .

Q. What frameworks link this compound’s empirical data to broader theoretical paradigms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.